molecular formula C9H19NO3 B13903355 Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate

Cat. No.: B13903355
M. Wt: 189.25 g/mol
InChI Key: CHYWVAGOJXWXIK-ULUSZKPHSA-N
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Description

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which can prevent unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The carbamate group can be removed under acidic or basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protecting group properties.

    Boc-amide: Another protecting group used in organic synthesis.

    Tert-butyl esters: Compounds with similar steric hindrance properties.

Uniqueness

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the carbamate moiety. This combination allows for selective reactions and protection of amine groups in complex molecules .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-3-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7?/m1/s1

InChI Key

CHYWVAGOJXWXIK-ULUSZKPHSA-N

Isomeric SMILES

C[C@H](C(C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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